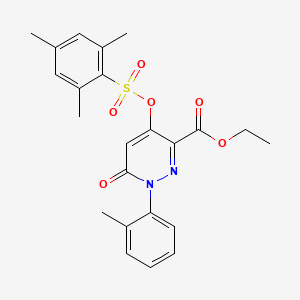![molecular formula C16H18ClNO4 B2733187 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol CAS No. 1232804-28-2](/img/structure/B2733187.png)
4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C16H18ClNO4 and a molecular weight of 323.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a chlorine atom and an amino-methyl group attached to it. The amino-methyl group is further connected to a trimethoxyphenyl group . Detailed structural analysis can be performed using specialized software tools or by referring to crystallographic data if available.Aplicaciones Científicas De Investigación
Pharmacological Effects and Applications
Phenolic compounds, including chlorogenic acids and related structures, have been extensively studied for their diverse biological and pharmacological effects. These compounds exhibit a wide range of therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and also act as free radicals scavengers and central nervous system stimulators. They have shown potential in modulating lipid metabolism and glucose, offering promising implications for treating various disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antibacterial and Antifungal Agents
Triclosan and chlorophene, chemically related to the compound of interest, have been investigated for their susceptibility to oxidation by manganese oxides, showing rapid transformation. This reaction has implications for environmental safety and the effectiveness of these agents in various applications, highlighting their antibacterial properties and the potential transformation in environmental settings (Zhang & Huang, 2003).
Environmental Impact and Biodegradability
Studies have also focused on the anaerobic biodegradability and toxicity of substituted phenols, including compounds structurally related to 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol. These studies are crucial for understanding the environmental fate of such compounds and their potential impact on methanogenesis in anoxic environments, informing waste management and environmental protection efforts (O'Connor & Young, 1989).
Corrosion Inhibition
Amine derivative compounds, including those with structural similarities to the chemical of interest, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments. These studies highlight the potential applications of such compounds in protecting industrial materials from corrosion, contributing to longer material lifespans and reduced maintenance costs (Boughoues et al., 2020).
Propiedades
IUPAC Name |
4-chloro-2-[(3,4,5-trimethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-14-7-12(8-15(21-2)16(14)22-3)18-9-10-6-11(17)4-5-13(10)19/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFUZRSCUCJWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2733111.png)

![N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2733114.png)

![2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2733119.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2733120.png)
![4-Ethyl-5-fluoro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733121.png)
![N-(4-butylphenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2733122.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride](/img/structure/B2733123.png)
![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)
![5-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2733126.png)